5-(Benzyloxy)-2-phenyl-1,3-dioxane
Description
5-(Benzyloxy)-2-phenyl-1,3-dioxane is a bicyclic ether derivative featuring a 1,3-dioxane ring substituted at the 2-position with a phenyl group and at the 5-position with a benzyloxy group. This compound is synthesized via acid-catalyzed acetal formation or stereoselective routes, often yielding diastereomers such as (2R,5R)- and (2S,5R)-configurations . Key applications include its use as a protected intermediate in polymer chemistry (e.g., PBT vitrimers) and as a precursor in medicinal chemistry due to its hydrolytic stability and tunable reactivity .
Properties
CAS No. |
68728-34-7 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-phenyl-5-phenylmethoxy-1,3-dioxane |
InChI |
InChI=1S/C17H18O3/c1-3-7-14(8-4-1)11-18-16-12-19-17(20-13-16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
InChI Key |
LYULANJSVNVULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the 1,3-Dioxane Core
(a) Hydroxy vs. Benzyloxy Substituents
- 5-Hydroxy-2-phenyl-1,3-dioxane (CAS 1319-88-6): Replacing the benzyloxy group with a hydroxyl group significantly alters reactivity. The hydroxy derivative is more hydrophilic (logP ~1.2) and participates in hydrogen bonding, as evidenced by its chair conformation with equatorial phenyl and intramolecular O–H···O interactions . In contrast, the benzyloxy analog is lipophilic (logP ~2.8) and stable under basic conditions, making it preferable for protecting alcohol functionalities .
(b) Bis-Hydroxymethyl Substituents
- 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4): This compound features hydroxymethyl groups at both 5-positions, enabling cross-linking in polymer networks. It has a higher melting point (mp 135–137°C) compared to 5-(benzyloxy)-2-phenyl-1,3-dioxane (mp 52–78°C, depending on stereochemistry) and is used in vitrimer synthesis due to its dynamic covalent bonding capability .
(c) Halogenated Derivatives
Stereochemical Variations
The stereochemistry at the 2- and 5-positions critically influences physical properties:
The R,R diastereomer typically exhibits lower melting points and higher solubility in nonpolar solvents compared to the S,R configuration .
Functional Group Modifications on the Benzyl Moiety
Methoxy or bromo substitutions on the benzyl group improve thermal stability and UV activity, respectively, but reduce hydrolytic stability compared to the parent compound .
Comparison with Acyclic Analogs
- 2-(Benzyloxy)propane-1,3-diol : This acyclic analog lacks the dioxane ring, resulting in higher flexibility and reactivity (e.g., faster acetal hydrolysis). Its NMR spectrum shows simpler splitting (δ 3.60–4.20 ppm for glycol protons) compared to the rigid dioxane derivatives .
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